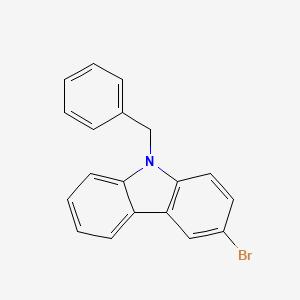

9-Benzyl-3-bromo-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-3-bromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNQVRIUUBFICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Benzyl-3-bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 9-Benzyl-3-bromo-9H-carbazole. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this carbazole derivative.

Chemical and Physical Properties

This compound is a tricyclic aromatic compound with a benzyl group attached to the nitrogen of the carbazole ring and a bromine atom at the 3-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₄BrN |

| Molecular Weight | 336.23 g/mol |

| CAS Number | 339576-55-5 |

| Appearance | White to light yellow to light orange powder/crystal |

| Melting Point | 116 - 120 °C |

| Purity | ≥ 98% (GC) |

| Storage Conditions | 2 - 8 °C |

Table 2: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 17.629(3) Å, b = 14.666(2) Å, c = 5.6420(8) Å |

| Volume (V) | 1458.7(4) ų |

| Z | 4 |

| Temperature | 113 K |

| Radiation | Mo Kα |

| Density (calculated) | 1.528 Mg/m³ |

| R-factor (R₁) | 0.036 |

| wR₂ | 0.069 |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 3-Bromo-9H-carbazole

The starting material, 3-bromo-9H-carbazole, can be synthesized via the electrophilic bromination of 9H-carbazole.

Experimental Protocol: Synthesis of 3-Bromo-9H-carbazole

-

Reagents: 9H-Carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Dichloromethane.

-

Procedure: A solution of N-bromosuccinimide (1.0 equivalent) in DMF is added slowly to a solution of 9H-carbazole (1.0 equivalent) in dichloromethane. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the mixture is extracted with water and the organic layer is dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

N-Alkylation to Yield this compound (Analogous Protocol)

The following protocol for the synthesis of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole can be adapted for the synthesis of the title compound by substituting 1-(chloromethyl)-4-fluorobenzene with benzyl chloride or benzyl bromide.

Experimental Protocol: N-Alkylation of 3-Bromo-9H-carbazole

-

Reagents: 3-Bromo-9H-carbazole, Benzyl chloride (or Benzyl bromide), Potassium hydroxide, Dimethylformamide (DMF).

-

Procedure:

-

A solution of potassium hydroxide (approx. 1.5-2.0 equivalents) in dimethylformamide is stirred at room temperature for about 20 minutes.

-

3-Bromo-9H-carbazole (1.0 equivalent) is added to the mixture, and stirring is continued for an additional 40 minutes.

-

A solution of benzyl chloride (approx. 1.5 equivalents) in dimethylformamide is added dropwise to the reaction mixture with continuous stirring.

-

The resulting mixture is stirred at room temperature for approximately 12 hours.

-

The reaction mixture is then poured into water, which results in the precipitation of the crude product.

-

The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol.

-

Spectroscopic Data

Detailed experimental ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound are not extensively reported in the available scientific literature. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity. For reference, the precursor, 3-bromo-9H-carbazole, exhibits characteristic signals corresponding to the carbazole ring protons and carbons, with the bromine atom influencing the chemical shifts of the adjacent protons and carbons.

Applications

This compound is a versatile building block with applications in materials science and medicinal chemistry.

Organic Electronics

This compound serves as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). The carbazole moiety is an excellent hole-transporting unit, and the introduction of the benzyl group can improve solubility and influence the solid-state packing of the resulting materials. The bromo-substituent provides a reactive handle for further functionalization, allowing for the synthesis of more complex molecules with tailored electronic properties for enhanced device performance.

Pharmaceutical Research and Drug Development

Carbazole and its derivatives have been investigated for a wide range of biological activities, including anticancer and neuroprotective effects. This compound is utilized as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The carbazole nucleus is a known pharmacophore, and modifications at the 3- and 9-positions can be used to modulate the biological activity and pharmacokinetic properties of the resulting compounds. While specific quantitative biological data for this compound is not available, the broader class of carbazole derivatives has shown promise in these areas.

Biological Activity and Signaling Pathways

While the direct biological activity of this compound has not been extensively characterized in publicly available literature, the carbazole scaffold is present in numerous biologically active compounds. The potential anticancer and neuroprotective applications stem from the known activities of other carbazole derivatives. The mechanisms of action for these related compounds often involve intercalation into DNA, inhibition of topoisomerase, or modulation of various protein kinases. However, no specific signaling pathways involving this compound have been identified to date. Further research is required to elucidate the specific biological effects and mechanisms of action of this particular compound.

Conclusion

This compound is a synthetically valuable compound with significant potential in the fields of organic electronics and medicinal chemistry. Its well-defined structure and the presence of reactive sites for further functionalization make it an attractive starting material for the development of novel materials and therapeutic agents. While detailed spectroscopic and biological data for this specific compound are limited, the provided information on its properties, synthesis, and applications serves as a solid foundation for researchers and developers working with carbazole-based molecules.

References

An In-depth Technical Guide to 9-Benzyl-3-bromo-9H-carbazole: Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 9-Benzyl-3-bromo-9H-carbazole, a versatile heterocyclic compound with significant potential in materials science and pharmaceutical development. This document details the key physicochemical properties, provides explicit experimental protocols for its synthesis and purification, and outlines the expected analytical characterization data.

Chemical Structure and Properties

This compound possesses a tricyclic carbazole core, which is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom at the 3-position and a benzyl group at the 9-position (the nitrogen atom) imparts specific steric and electronic properties that make it a valuable intermediate for further chemical modifications.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₄BrN | [1][2] |

| Molecular Weight | 336.23 g/mol | [1][2] |

| CAS Number | 339576-55-5 | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 116 - 120 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

The structural characteristics of this compound have been elucidated by single-crystal X-ray diffraction. The carbazole ring system is essentially planar, with the benzyl group oriented at a significant dihedral angle to the carbazole plane.[3]

Crystallographic Data:

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pna2₁ | [3] |

| Unit Cell Dimensions | a = 17.629(3) Å, b = 14.666(2) Å, c = 5.6420(8) Å | [3] |

| Volume | 1458.7(4) ų | [3] |

| Z | 4 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 9H-carbazole. The first step involves the bromination of the carbazole ring, followed by the N-alkylation with a benzyl halide.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-9H-carbazole

This procedure outlines the selective bromination of 9H-carbazole at the 3-position using N-bromosuccinimide (NBS).

-

Materials:

-

9H-Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a two-necked round-bottom flask, dissolve 9H-carbazole (1.0 eq) in dichloromethane.

-

Prepare a solution of NBS (1.0 eq) in DMF.

-

Slowly add the NBS solution to the carbazole solution at room temperature with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with water.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude 3-Bromo-9H-carbazole can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes.

-

Step 2: Synthesis of this compound

This N-alkylation reaction is based on the procedure reported by Duan et al. (2005) and analogous syntheses.[3]

-

Materials:

-

3-Bromo-9H-carbazole

-

Benzyl chloride (or benzyl bromide)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Water

-

Ethanol

-

-

Procedure:

-

To a solution of potassium hydroxide (1.2 eq) in DMF, add 3-Bromo-9H-carbazole (1.0 eq) and stir the mixture at room temperature for approximately 40 minutes.

-

Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for several hours (typically 12-24 hours) and monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Filter the solid precipitate and wash thoroughly with water.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

-

Characterization

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole and benzyl moieties, as well as a singlet for the benzylic methylene protons. The protons on the brominated ring of the carbazole will exhibit distinct splitting patterns and chemical shifts compared to the unsubstituted ring.

-

¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all 19 carbon atoms in the molecule, with the chemical shifts being influenced by the bromine substituent and the N-benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-N stretching. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms the successful N-alkylation of the carbazole nitrogen.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M]⁺ | 335.03/337.03 |

| [M+H]⁺ | 336.04/338.04 |

| [M+Na]⁺ | 358.02/360.02 |

Applications in Drug Development and Materials Science

This compound serves as a crucial building block in the synthesis of more complex molecules with potential applications in various fields.

The carbazole scaffold is a known constituent of various anticancer and neuroprotective agents.[1] The bromine atom on the this compound molecule provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships in drug discovery programs.

In materials science, carbazole derivatives are widely investigated for their electronic and photophysical properties. This compound can be utilized in the synthesis of host materials for organic light-emitting diodes (OLEDs), organic photovoltaics, and electronic sensors.[1] The ability to functionalize the bromo-position allows for the fine-tuning of the material's electronic properties.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined structure and accessible synthetic route. Its utility as a key intermediate in the development of novel pharmaceuticals and advanced materials makes it a compound of significant interest to researchers in both academia and industry. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for the synthesis and application of this important carbazole derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-3-bromo-9H-carbazole (CAS Number: 339576-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 9-Benzyl-3-bromo-9H-carbazole, a heterocyclic aromatic compound identified by CAS number 339576-55-5. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This compound belongs to the carbazole family, a class of compounds known for their versatile applications in organic electronics, pharmaceuticals, and as chemical intermediates.[1][2][3][4] The presence of the benzyl group enhances the solubility of the carbazole core in common organic solvents, while the bromo-substitution provides a reactive site for further chemical modifications.[5]

Chemical Identity and Structure

The fundamental identification and structural details of this compound are summarized below.

| Identifier | Value |

| CAS Number | 339576-55-5 |

| IUPAC Name | This compound[6] |

| Molecular Formula | C₁₉H₁₄BrN[6] |

| Molecular Weight | 336.23 g/mol [1] |

| SMILES | C1=CC=C(C=C1)CN2C3=CC=C(C=C3)BrC4=CC=CC=C42 |

| InChI | InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |

| InChIKey | NMNQVRIUUBFICK-UHFFFAOYSA-N[6] |

Physicochemical Properties

A compilation of the known and estimated physicochemical properties of this compound is presented in the following tables. Experimental data is prioritized, and where unavailable, predicted values for the closely related parent compound, 3-bromo-9H-carbazole, are provided for estimation purposes.

Physical Properties

| Property | Value | Source |

| Physical Form | Solid, white to light yellow to light orange powder to crystal.[1] | Experimental |

| Melting Point | 116.0 - 120.0 °C | Experimental[1] |

| Boiling Point | ~409.2 °C at 760 mmHg | Predicted (for 3-bromo-9H-carbazole)[7] |

| Density | ~1.617 g/cm³ | Predicted (for 3-bromo-9H-carbazole)[7] |

| Solubility | Enhances solubility of the carbazole core in common organic solvents.[5] | Qualitative |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| pKa | ~16.43 | Predicted (for 3-bromo-9H-carbazole)[8] |

| logP | ~4.08 | Predicted (for 3-bromo-9H-carbazole)[7] |

| Purity | ≥ 98% (GC) | Experimental[1] |

| Crystal Structure | Orthorhombic crystal system. The carbazole ring system is essentially planar.[9] | Experimental |

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-alkylation of 3-bromo-9H-carbazole with benzyl bromide.[9][10]

Materials:

-

3-bromo-9H-carbazole

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Benzyl bromide

-

Deionized water

-

Ethanol

Procedure:

-

A solution of potassium hydroxide in dimethylformamide is stirred at room temperature.

-

3-bromo-9H-carbazole is added to the mixture and stirred for an extended period.

-

A solution of benzyl bromide in dimethylformamide is then added dropwise to the reaction mixture.

-

The resulting mixture is stirred at room temperature for several hours.

-

The reaction mixture is then poured into water, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.[10]

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of the dried, crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

A qualitative assessment of solubility in various solvents is performed.

Procedure:

-

A small, measured amount of the compound is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol, acetone, chloroform) is added.

-

The mixture is agitated vigorously.

-

The solubility is observed and recorded as soluble, partially soluble, or insoluble.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a robust method for determining the purity of organic compounds.[11]

Typical RP-HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV-Vis Detector at a suitable wavelength (e.g., 254 nm).[11]

-

Injection Volume: 10 µL.[11]

-

Column Temperature: 25°C.[11]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer.

-

Infrared (IR) Spectroscopy: The functional groups are identified by analyzing the IR absorption spectrum, typically obtained using a KBr pellet or as a thin film.

Biological Activity and Signaling Pathways

Carbazole derivatives have been shown to exhibit a range of biological activities, including potential as anticancer agents.[12][13] One of the proposed mechanisms for their anticancer effects is the modulation of key cellular signaling pathways.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is implicated in various cancers. Carbazole derivatives have been identified as potential inhibitors of the JAK/STAT pathway.[12][13] The proposed mechanism involves the disruption of STAT protein dimerization, which is a critical step for their translocation to the nucleus and subsequent gene transcription.[13]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[15] Aberrant activation of this pathway is a common feature in many cancers. Indole compounds, including carbazole derivatives, have been shown to modulate the PI3K/Akt pathway, often leading to the inhibition of cancer cell growth.[15][16] The mechanism can involve the inhibition of key kinases in the pathway, such as Akt itself.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound in a research laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. biotage.com [biotage.com]

- 7. Page loading... [guidechem.com]

- 8. 3-Bromo-9H-carbazole CAS#: 1592-95-6 [m.chemicalbook.com]

- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Ascendance of Carbazole Derivatives in Organic Electronics: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of carbazole-based materials that are shaping the future of organic light-emitting diodes, photovoltaics, and field-effect transistors.

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their unique combination of thermal and chemical stability, excellent hole-transporting properties, and a highly tunable electronic structure.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of these versatile compounds in next-generation organic electronic devices.

Core Properties and Molecular Engineering

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, possesses a rigid and planar structure with an electron-rich π-conjugated system.[2] This inherent architecture facilitates efficient charge transport, particularly for holes.[3] The true power of carbazole derivatives lies in their amenability to functionalization at various positions—primarily the nitrogen atom (N-9), and the 2, 3, 6, and 7 positions on the carbazole core.[1] Strategic substitution at these sites allows for the precise tuning of key optoelectronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility.

Synthesis of Carbazole Derivatives

The synthesis of functionalized carbazole derivatives often employs robust and versatile cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorse methods for creating C-C and C-N bonds, respectively, enabling the introduction of a wide array of aromatic and aliphatic substituents. The Ullmann condensation is another key reaction for N-arylation.

Below is a generalized workflow for the synthesis of 3,6-disubstituted carbazole derivatives, a common structural motif in high-performance organic electronic materials.

Experimental Protocol: Synthesis of 3,6-Dibromo-9-ethylcarbazole

This protocol outlines the N-alkylation of 3,6-dibromocarbazole, a key intermediate for further functionalization.

Materials:

-

3,6-Dibromocarbazole

-

Sodium hydroxide (NaOH)

-

Dry acetone

-

Diethyl sulfate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Water

-

Sodium sulfate

-

95% Ethanol

-

Argon atmosphere

Procedure:

-

In a 1-L round-bottomed flask under an argon atmosphere, combine 3,6-dibromocarbazole (10.0 g, 31.0 mmol) and sodium hydroxide pellets (1.2 g, 30.0 mmol) in 500 mL of dry acetone.

-

Add diethyl sulfate (4.1 mL, 31.0 mmol) dropwise to the stirred reaction mixture over 15 minutes at room temperature.

-

Stir the reaction for 8 hours.

-

Remove all solids by filtration and evaporate the solvent under reduced pressure to yield a yellow solid.

-

Dissolve the residue in ethyl acetate (200 mL) and wash successively with saturated aqueous sodium bicarbonate (3 x 75 mL), brine (3 x 75 mL), and water (3 x 75 mL).

-

Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a pale yellow solid.

-

Recrystallize the solid from approximately 350 mL of 95% ethanol to yield 3,6-dibromo-9-ethylcarbazole as white needles (8.85 g, 81% yield).[1]

Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used in OLEDs as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as hole-transporting and electron-blocking layers.[4] Their high triplet energy levels are particularly advantageous for hosting blue phosphorescent emitters, preventing back energy transfer from the emitter to the host and thus enhancing device efficiency.

References

- 1. A quantitative description of photoluminescence efficiency of a carbazole-based thermally activated delayed fluorescence emitter - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Rising Therapeutic Potential of N-Alkyl Carbazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. The strategic addition of alkyl chains to the nitrogen atom (N-alkylation) has unlocked a diverse array of biological activities, positioning these compounds as promising candidates for drug discovery programs. This technical guide provides an in-depth overview of the significant biological activities of N-alkyl carbazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this burgeoning field.

Anticancer Activity

N-alkyl carbazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell proliferation and the induction of apoptosis.

Quantitative Anticancer Data

The antiproliferative activity of various N-alkyl carbazole compounds is summarized in Table 1, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Type/Name | Cancer Cell Line(s) | IC50/LC50 (µM) | Reference(s) |

| N-thioalkylcarbazoles (5a, 5c) | MCF-7 (Breast) | 50.4 ± 0.96, 54.9 ± 1.00 | [1] |

| MDA-MB-231 (Breast) | 39.9 ± 0.52, 27.2 ± 0.75 | [1] | |

| 5,8-Dimethyl-9H-carbazole derivs. (3, 4) | MDA-MB-231 (Breast) | 1.44 ± 0.97, 0.73 ± 0.74 | [2] |

| N-ethyl carbazoles (46, 47) | C6 (Glioma), A549 (Lung) | 5.9 µg/mL, 25.7 µg/mL | [3] |

| Piperazinyl-oxadiazole carbazoles (41-45) | MCF-7 (Breast) | 60.6, 60.2, 53.6, 80.0, 35.6 (µg/mL) | [4] |

| Imidazole-substituted N-alkyl carbazoles (9, 10, 11) | HepG2, HeLa, MCF-7 | 7.68, 10.09, 6.44 | [5][6] |

| Substituted carbazole carbamates (27, 28, 30, 31) | U87MG (Glioma) | 17.97, 15.25, 29.58, 23.80 | [7] |

Key Signaling Pathways in Anticancer Activity

A significant mechanism of anticancer action for some carbazole derivatives is the inhibition of Topoisomerase II , an essential enzyme for DNA replication and cell division. By stabilizing the DNA-enzyme complex, these compounds lead to DNA strand breaks and ultimately, apoptosis. Another critical target is the JAK/STAT signaling pathway , which is often constitutively active in cancer cells, promoting proliferation and survival. N-alkyl carbazoles have been shown to inhibit STAT3 phosphorylation, thereby downregulating the expression of target genes involved in tumorigenesis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-alkyl carbazole compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity

N-alkyl carbazole derivatives have emerged as potent agents against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains. The lipophilic nature of the N-alkyl chain is believed to facilitate the passage of these compounds across microbial cell membranes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 2: Antibacterial Activity of N-Alkyl Carbazole Compounds

| Compound Type/Name | Bacterial Strain(s) | MIC (µg/mL or µM) | Reference(s) |

| Imidazole derivative (2) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 | [4] |

| N-ethyl-[2-methyl-5-nitro imidazole] deriv. (5) | B. subtilis | 0.9 | [4] |

| N-ethyl-[N-methyl-piperazinyl] deriv. (4) | B. subtilis, S. aureus, E. coli, P. fluorescens | 1.9–7.8 | [4] |

| Pyrazole carbazole (25) | S. aureus, B. subtilis, E. coli | 1.1–10.3 | [4] |

| Guanidine-containing carbazole (49p) | S. aureus (including MRSA) | 0.78–1.56 | [8] |

| Pyrano[3,2-c]carbazole (32b) | P. aeruginosa | 9.37 | [8] |

| Carbazole hybrid (44g) | S. aureus | 1.56 | [8] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivs. | S. aureus, S. epidermidis | 32-64 | [9] |

| 9H-carbazole-based azole derivative (8) | S. aureus, E. coli | 1.1, 6.4 | [9] |

Table 3: Antifungal Activity of N-Alkyl Carbazole Compounds

| Compound Type/Name | Fungal Strain(s) | MIC (µg/mL or µM) | Reference(s) |

| 1,2,4-triazole derivative (1) | C. albicans | 2–4 | [4] |

| N-ethyl-[N-methyl-piperazinyl] deriv. (4) | C. albicans, A. niger | 1.9–7.8 | [4] |

| 6,11-dihydro-2-methoxy-11-[2-(1-piperidinyl)]ethyl-5H-benzo[a]carbazole (22) | C. albicans | < 11 µM | [4] |

| Wiskostatin (23) | C. albicans | 100 µM | [4] |

| Pyrimidine carbazole (24) | C. albicans, A. fumigatus | 8.7–10.8 | [4] |

| N-substituted carbazole (33d) | S. cerevisiae, A. flavus | 1.2 µM, 12 µM | [10] |

| Carbazole hybrid (44g) | C. neoformans | 3.125 | [8] |

Experimental Protocols for Antimicrobial Susceptibility Testing

This method determines the MIC of a compound in a liquid growth medium.

Protocol:

-

Compound Dilution: Perform a two-fold serial dilution of the N-alkyl carbazole compound in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This assay assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Protocol:

-

Plate Inoculation: Uniformly spread a standardized microbial inoculum onto the surface of an agar plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of the N-alkyl carbazole compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Anti-Inflammatory Activity

Several N-alkyl carbazole derivatives have shown promising anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators.

Quantitative Anti-Inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Table 4: Anti-Inflammatory Activity of N-Alkyl Carbazole Compounds

| Compound Type/Name | Model | Dose | % Inhibition of Edema | Reference(s) |

| N-phenylacetamide-functionalized carbazoles | Egg albumin denaturation | - | Excellent activity reported | [11] (from a 2022 review) |

| Prenylated carbazole alkaloids (1-12) | NO production in RAW 264.7 cells | - | Remarkable inhibitory effects | [7] (from a 2019 study) |

Note: Specific quantitative data for in vivo models were limited in the initial search results, highlighting an area for further research.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Protocol:

-

Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

-

Compound Administration: Administer the N-alkyl carbazole compound (orally or intraperitoneally) to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Activity

N-alkyl carbazoles are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death and amyloid-beta (Aβ) peptide aggregation.[3][12][13]

Quantitative Neuroprotective Data

The ability of these compounds to protect neuronal cells from injury and to modulate Aβ peptide levels are key indicators of their neuroprotective potential.

Table 5: Neuroprotective Effects of N-Alkyl Carbazole Compounds

| Compound Type/Name | Model/Assay | Concentration | Effect | Reference(s) |

| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | Glutamate/HCA-induced injury in HT22 cells | 3 µM | Considerable neuroprotective ability | [3] |

| N-alkyl-carbazole (65) | Aβ peptide solubility in N2a cells | 10 µM | 30%–35% increase in soluble Aβ | [3][4] |

| N-alkyl-carbazole (66) | Aβ peptide solubility in N2a cells | 10 µM | 65%–70% increase in soluble Aβ | [3][4] |

Key Signaling Pathway in Neuroprotection: Aβ Aggregation

The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease. N-alkyl carbazoles can interfere with this process, promoting the formation of soluble, non-toxic Aβ species.

Experimental Protocol: Aβ Aggregation Inhibition Assay in N2a Cells

This in vitro assay assesses the ability of compounds to modulate the levels of soluble Aβ peptides in a neuronal cell line.[14][15]

Protocol:

-

Cell Culture: Culture N2a cells (mouse neuroblastoma cell line) that stably express human amyloid precursor protein (APP).

-

Compound Treatment: Treat the cells with the N-alkyl carbazole compounds at a desired concentration (e.g., 10 µM) for 16-24 hours.

-

Conditioned Media Collection: Collect the conditioned media from the cell cultures.

-

Aβ ELISA: Quantify the levels of soluble Aβ40 and Aβ42 in the conditioned media using a specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Compare the levels of soluble Aβ in the treated samples to those in the vehicle-treated control samples.

Synthesis of N-Alkyl Carbazole Derivatives

The synthesis of N-alkyl carbazoles can be achieved through various methods. A common approach involves the N-alkylation of the carbazole nucleus with an appropriate alkyl halide in the presence of a base. Microwave-assisted synthesis has also been employed to accelerate these reactions.[16][17][18]

Conclusion

N-alkyl carbazole compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds through the drug development pipeline. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in vivo studies to evaluate their therapeutic potential in more complex biological systems.

References

- 1. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. N-alkyl carbazole derivatives as new tools for Alzheimer's disease: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02407B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 9-Benzyl-3-bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 9-Benzyl-3-bromo-9H-carbazole, a compound of interest in materials science and pharmaceutical research. The data and protocols presented are compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Molecular Structure and Crystallographic Data

This compound (C₁₉H₁₄BrN) is an N-alkylated carbazole derivative.[1] The title compound was synthesized through the N-alkylation of 3-bromo-9H-carbazole with (chloromethyl)benzene.[2] The molecular structure consists of a planar carbazole ring system linked to a benzyl group at the nitrogen atom.

The crystal structure of this compound has been determined by X-ray crystallography.[1][2] The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules per unit cell (Z = 4).[1][2] The carbazole ring system is essentially planar, with a root-mean-square deviation of 0.013 Å from the mean plane.[1][2] The phenyl ring of the benzyl group is oriented at a dihedral angle of 87.1 (2)° with respect to the carbazole ring system.[2]

The following tables summarize the key crystallographic data and structure refinement parameters for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₁₄BrN | [1][2] |

| Formula Weight | 336.22 g/mol | [1][2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pna2₁ | [1][2] |

| Unit Cell Dimensions | ||

| a | 17.629 (3) Å | [1][2] |

| b | 14.666 (2) Å | [1][2] |

| c | 5.6420 (8) Å | [1][2] |

| Volume (V) | 1458.7 (4) ų | [1][2] |

| Z | 4 | [1][2] |

| Calculated Density (Dₓ) | 1.531 Mg m⁻³ | [1] |

| Data Collection | ||

| Radiation | Mo Kα (λ = 0.71070 Å) | [2] |

| Temperature | 113 K | [1][2] |

| Crystal Size | 0.14 × 0.12 × 0.10 mm | [1][2] |

| Measured Reflections | 14426 | [1][2] |

| Independent Reflections | 3441 | [1][2] |

| Rint | 0.045 | [1][2] |

| Refinement | ||

| R[F² > 2σ(F²)] | 0.036 | [1][2] |

| wR(F²) | 0.069 | [1][2] |

| Goodness-of-fit (S) | 0.98 | [1][2] |

| Parameters | 191 | [1][2] |

| Restraints | 1 | [1][2] |

Experimental Protocols

This section details the methodologies for the synthesis and crystal structure determination of this compound.

The synthesis of the title compound was carried out following a previously reported procedure.[1]

Procedure: The synthesis involves the N-alkylation of 3-bromo-9H-carbazole with (chloromethyl)benzene.[2]

Further details on the specific reaction conditions, solvents, and purification methods can be found in the cited literature.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation.

Procedure:

-

40 mg of the synthesized this compound was dissolved in a mixture of chloroform (5 ml) and ethanol (7 ml).[1]

-

The solution was kept at room temperature for 11 days.[1]

-

Evaporation of the solvent yielded colorless block-like crystals.[1]

Data Collection:

-

A Rigaku Saturn diffractometer was used for data collection.[1][2]

-

A multi-scan absorption correction was applied using the CrystalClear software.[1][2]

Structure Solution and Refinement:

-

The crystal structure was solved using the SHELXS97 program and refined using SHELXL97.[1]

-

Molecular graphics were generated using SHELXTL.[1]

-

All hydrogen atoms were placed in idealized positions and refined as riding atoms.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for crystal structure determination.

References

The Photophysical and Electrochemical Landscape of Carbazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials and therapeutic agents. Their inherent electronic properties, including excellent hole-transporting capabilities, high thermal stability, and tunable photoluminescence, make them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) and solar cells to sophisticated fluorescent probes for bioimaging.[1][2] This in-depth technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of carbazole derivatives, detailing experimental protocols for their characterization and exploring their interactions with biological signaling pathways.

Core Photophysical and Electrochemical Data

The photophysical and electrochemical characteristics of carbazole derivatives are intricately linked to their molecular structure. The strategic functionalization of the carbazole core allows for the fine-tuning of their electronic energy levels, influencing their absorption and emission profiles, quantum yields, and redox potentials.[3][4] The following tables summarize key quantitative data for a selection of carbazole derivatives, offering a comparative look at their properties.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

| Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent |

| 9-phenyl-3,6-di-p-tolyl-9H-carbazole | 250-300, 360-370 | ~390 | - | - |

| 9-mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | 250-300, 360-370 | ~390 | - | - |

| 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole | ~329 | ~545 | 0.34 | THF (film) |

| Carbazole-imidazole derivative (Cz-I) | - | 417 | 0.18 | CH3CN |

| Carbazole-thiazole derivative (Cz-T) | - | - | 0.14 | - |

| 2-nitro-3-phenyl-9H-carbazole | 260-410 | 400 | - | CH2Cl2 |

Table 2: Electrochemical Properties of Selected Carbazole Derivatives

| Derivative | Oxidation Potential (E_ox, V vs. Fc/Fc+) | Reduction Potential (E_red, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| TTM-1TPE-2Cz | 0.46 | - | -5.16 | -3.34 |

| TTM-2TPE-2Cz | 0.40 | - | - | -3.32 |

| 7H-benzo[c]carbazol-10-ol derivative 3a | - | -2.31 | - | - |

| N-phenylcarbazole derivative | - | - | -5.5 | -2.1 |

Key Experimental Protocols

Accurate characterization of the photophysical and electrochemical properties of carbazole derivatives is paramount for their effective application. The following section outlines standardized methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is typically employed.[2]

-

Sample Preparation : The carbazole derivative is dissolved in a spectroscopic-grade solvent (e.g., dichloromethane, toluene, or ethanol) to a concentration of approximately 10⁻⁵ M. The chosen solvent must be transparent in the spectral region of interest.[5]

-

Measurement :

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The absorbance spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-800 nm).

-

The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.[5]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of a compound after it has absorbed light.

-

Instrumentation : A spectrofluorometer equipped with an excitation source, monochromators, and a detector is used.[6][7]

-

Sample Preparation : Samples are prepared in the same manner as for UV-Vis spectroscopy, ensuring the concentration is low enough to avoid inner filter effects.

-

Measurement :

-

An excitation wavelength (often the λ_abs) is selected.

-

The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

-

The fluorescence quantum yield (Φ_F) can be determined by comparing the integrated fluorescence intensity of the sample to that of a known standard.[3]

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule, providing information about its HOMO and LUMO energy levels.

-

Instrumentation : A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5][8][9]

-

Sample Preparation : The carbazole derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity. The solution is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[5]

-

Measurement :

-

The potential of the working electrode is swept linearly with time between two set points.

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

The oxidation and reduction potentials are determined from the peaks in the voltammogram. These values can then be used to estimate the HOMO and LUMO energy levels of the molecule.[4]

-

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of novel carbazole derivatives and the relationship between their structure and resulting properties.

Signaling Pathways

Carbazole derivatives have shown significant potential in drug development, particularly as anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as those leading to apoptosis (programmed cell death).

Some carbazole derivatives have also been shown to interfere with the Ras1-MAPK signaling pathway, which is crucial for fungal morphogenesis and pathogenicity.[10]

References

- 1. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 6. iss.com [iss.com]

- 7. ossila.com [ossila.com]

- 8. ossila.com [ossila.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway [mdpi.com]

9-Benzyl-3-bromo-9H-carbazole molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 9-Benzyl-3-bromo-9H-carbazole, a heterocyclic compound of interest in materials science and pharmaceutical development.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₄BrN | [1] |

| Molecular Weight | 336.23 g/mol | [1] |

| CAS Number | 339576-55-5 | |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 116 - 120 °C | |

| Purity | ≥ 98% (GC) |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the bromination of 9H-carbazole followed by N-alkylation.

Step 1: Synthesis of 3-Bromo-9H-carbazole (Precursor)

Materials:

-

9H-Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Protocol:

-

In a two-necked round bottom flask, dissolve 9H-carbazole (4.0 g, 23.92 mmol) in dichloromethane (75 mL).

-

Slowly add a solution of N-bromosuccinimide (4.48 g, 23.92 mmol) in DMF (10 mL) to the carbazole solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Perform an aqueous extraction of the mixture with distilled water.

-

Dry the organic layer over anhydrous MgSO₄ for 12 hours and then filter.

-

Evaporate the solvent under vacuum to yield the final product, 3-Bromo-9H-carbazole, as a white solid.

Step 2: Synthesis of this compound

Materials:

-

3-Bromo-9H-carbazole

-

(Chloromethyl)benzene (Benzyl chloride)

-

Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Chloroform

-

Ethanol

Experimental Protocol: The synthesis is achieved via N-alkylation of the previously prepared 3-bromo-9H-carbazole with (chloromethyl)benzene.[2][3]

-

Prepare a solution of potassium hydroxide in dimethylformamide.

-

Add 3-Bromo-9H-carbazole to the solution and stir.

-

Add (chloromethyl)benzene dropwise to the reaction mixture.

-

Continue stirring at room temperature to allow the reaction to proceed.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Filter the precipitate and wash with water.

-

For purification, dissolve the crude product (40 mg) in a mixture of chloroform (5 mL) and ethanol (7 mL).[3]

-

Allow the solution to stand at room temperature for several days to facilitate the evaporation of the solvent and the formation of colorless block-like crystals of this compound.[3]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

References

An In-depth Technical Guide on 9-Benzyl-3-bromo-9H-carbazole: Physicochemical Properties and Synthesis

This technical guide provides a comprehensive overview of the reported melting point and synthetic methodology for 9-Benzyl-3-bromo-9H-carbazole, a versatile heterocyclic compound with applications in materials science and pharmaceutical development. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and easily digestible format.

Physicochemical Data: Melting Point

The melting point of a compound is a critical physical property indicative of its purity. Various sources have reported the melting point of this compound, with values showing close agreement. A summary of these reported values is presented in Table 1.

| Source | Reported Melting Point (°C) | Reported Melting Point (K) | Purity | CAS Number |

| Chem-Impex | 116 - 120 °C[1][2] | - | ≥ 98% (GC)[1][2] | 339576-55-5[1][2] |

| TCI America (via Fisher Scientific) | 118 °C[3] | - | ≥98.0% (GC)[3] | 339576-55-5[3] |

| PubMed Central (PMC) | 119 - 121 °C | 392–394 K[4] | Not specified | 339576-55-5[5] |

| Tokyo Chemical Industry (TCI) | 116.0 - 120.0 °C | - | >98.0%(GC) | 339576-55-5 |

Table 1: Reported Melting Points of this compound. This table summarizes the melting point data from various suppliers and a scientific publication, demonstrating a consistent range for this compound.

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves the N-alkylation of 3-bromo-9H-carbazole with benzyl chloride. The following protocol is based on a published procedure.[4]

Materials:

-

3-bromo-9H-carbazole

-

(Chloromethyl)benzene (Benzyl chloride)

-

Potassium hydroxide

-

Dimethylformamide (DMF)

-

Chloroform

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: A solution of potassium hydroxide in dimethylformamide is prepared and stirred at room temperature for 20 minutes.

-

Addition of Carbazole: 3-bromo-9H-carbazole is added to the stirred solution, and the mixture is stirred for an additional 40 minutes.

-

N-Alkylation: A solution of (chloromethyl)benzene in dimethylformamide is added dropwise to the reaction mixture with continuous stirring.

-

Reaction Completion: The resulting mixture is stirred at room temperature for 12 hours.

-

Precipitation: The reaction mixture is then poured into water, leading to the formation of a white precipitate.

-

Purification: The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to yield the purified this compound.

Crystallization for Structural Analysis:

For obtaining single crystals suitable for X-ray diffraction, the following procedure was reported:

-

Dissolution: 40 mg of the synthesized this compound is dissolved in a mixture of 5 ml of chloroform and 7 ml of ethanol.[4]

-

Slow Evaporation: The solution is kept at room temperature for 11 days, allowing for the slow evaporation of the solvents.[4]

-

Crystal Formation: This process yields colorless block-like crystals of this compound.[4]

Visualized Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward two-step process following the preparation of the starting materials. The diagram below illustrates the key stages of the reaction.

Figure 1: Synthetic workflow for this compound.

References

Methodological & Application

Synthesis of 9-Benzyl-3-bromo-9H-carbazole from 3-bromo-9H-carbazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 9-Benzyl-3-bromo-9H-carbazole, a crucial intermediate in the development of various organic electronic materials and pharmaceutical compounds. The following sections outline the reaction, experimental procedure, and key data points for successful synthesis.

Reaction Scheme

The synthesis proceeds via an N-alkylation reaction, where the nitrogen atom of the 3-bromo-9H-carbazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A base is required to deprotonate the carbazole nitrogen, enhancing its nucleophilicity.

Reactants:

-

3-bromo-9H-carbazole

-

Benzyl chloride (or (chloromethyl)benzene)

-

Potassium hydroxide (KOH)

Solvent:

-

Dimethylformamide (DMF)

Product:

-

This compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a similar compound, 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, which serves as a reference for the target synthesis.[1]

| Parameter | Value |

| Starting Material | 3-bromo-9H-carbazole (1.0 g, 4 mmol) |

| Reagent | 1-(chloromethyl)-4-fluorobenzene (0.87 g, 6 mmol) |

| Base | Potassium hydroxide (0.67 g) |

| Solvent | Dimethylformamide (13 ml) |

| Reaction Time | 12 hours |

| Reaction Temperature | Room Temperature |

| Product Yield | 1.27 g (89.5%) |

| Melting Point | 420–422 K |

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole.[1]

Materials:

-

3-bromo-9H-carbazole

-

Benzyl chloride

-

Potassium hydroxide (KOH) pellets

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Base Solution: In a clean, dry round-bottom flask, dissolve potassium hydroxide (0.67 g) in dimethylformamide (8 ml). Stir the mixture at room temperature for 20 minutes until the KOH is fully dissolved.

-

Deprotonation of Carbazole: To the stirred KOH solution, add 3-bromo-9H-carbazole (1.0 g, 4 mmol). Continue stirring the mixture at room temperature for an additional 40 minutes. The solution may change color, indicating the formation of the carbazole anion.

-

Addition of Benzyl Chloride: In a separate container, prepare a solution of benzyl chloride (0.76 g, 6 mmol) in dimethylformamide (5 ml). Add this solution dropwise to the reaction mixture using a dropping funnel over a period of 10-15 minutes.

-

Reaction: Allow the resulting mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation of the Product: After 12 hours, pour the reaction mixture into a beaker containing 100 ml of cold deionized water. A white precipitate of this compound should form.

-

Isolation and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any remaining DMF and inorganic salts.

-

Purification: Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 9-Benzyl-3-bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 9-Benzyl-3-bromo-9H-carbazole. This versatile building block is of significant interest in the fields of organic electronics and medicinal chemistry, serving as a key intermediate in the synthesis of functionalized carbazole derivatives for various applications, including organic light-emitting diodes (OLEDs) and as potential therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid derivatives make it an indispensable tool in modern organic synthesis. The this compound scaffold offers a strategic position for arylation at the C-3 position, allowing for the synthesis of a diverse library of 3-aryl-9-benzyl-9H-carbazole derivatives. These products are valuable for tuning the photophysical and electronic properties of materials used in organic electronics and for exploring structure-activity relationships (SAR) in drug discovery programs.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired 3-aryl-9-benzyl-9H-carbazole.

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of bromo-N-heterocycles.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like CataCXium® A Palladacycle) (1-10 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, JohnPhos) (2-20 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., Dioxane/H₂O, DMF, 2-MeTHF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.05 mmol), the ligand (e.g., JohnPhos; 0.10 mmol), and the base (e.g., K₂CO₃; 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous, degassed solvent (e.g., DMF; 10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 9-Benzyl-3-aryl-9H-carbazole.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, extrapolated from similar reactions reported in the literature.[1][2][3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 69-75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | >75 |

| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | ~50 |

| 4 | 4-Fluorophenylboronic acid | CataCXium® A (5) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 18 | 90-95 |

| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 60-80 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | CataCXium® A (5) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 18 | 85-90 |

Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of 9-Benzyl-3-aryl-9H-carbazoles.

Caption: Experimental workflow for Suzuki coupling.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura catalytic cycle.

Applications in Drug Development and Materials Science

Derivatives of 9-Benzyl-3-aryl-9H-carbazole are actively being investigated for a range of applications:

-

Organic Electronics: The extended π-conjugated systems of these molecules, tuned by the nature of the coupled aryl group, make them promising candidates for host materials, hole-transporting layers, and emitters in OLEDs.

-

Medicinal Chemistry: The carbazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The C-3 arylated carbazoles can be synthesized to explore their potential as anticancer, anti-inflammatory, or neuroprotective agents.

Currently, there is no specific signaling pathway that is universally associated with all 9-Benzyl-3-aryl-9H-carbazole derivatives. The biological activity is highly dependent on the nature of the aryl substituent and the overall molecular structure. Researchers in drug development would typically screen a library of these compounds against various biological targets to identify potential lead compounds and subsequently elucidate their mechanism of action and any relevant signaling pathways.

References

- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9-Benzyl-3-bromo-9H-carbazole in OLED Hole Transport Layers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 9-Benzyl-3-bromo-9H-carbazole as a hole transport layer (HTL) material in Organic Light-Emitting Diodes (OLEDs).

Introduction

Carbazole derivatives are a well-established class of organic semiconductors renowned for their excellent hole-transporting properties, high thermal stability, and good film-forming capabilities, making them ideal candidates for use in the hole transport layers of OLEDs. The carbazole core is an electron-rich aromatic structure that facilitates the movement of holes. The functionalization at the 9-position (N-position) and the 3-position allows for the fine-tuning of the material's electronic and physical properties.

This compound is a promising material for HTLs. The benzyl group at the 9-position can enhance solubility and morphological stability, while the bromo-substituent at the 3-position offers a reactive site for further molecular engineering through cross-coupling reactions to create even more complex and efficient materials.

Rationale for Use in Hole Transport Layers

An efficient Hole Transport Layer (HTL) in an OLED must possess several key characteristics:

-

High Hole Mobility: To ensure the efficient transport of positive charge carriers (holes) from the anode to the emissive layer, which leads to a lower operating voltage for the device.

-

Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.

-

High Glass Transition Temperature (Tg): A high Tg indicates good thermal stability, which is crucial for preventing the degradation of the thin film's morphology during device operation, thereby extending the OLED's lifetime.

-

Good Film-Forming Properties: The ability to form smooth and uniform amorphous films is essential to prevent short circuits and ensure consistent device performance.

While specific quantitative performance data for this compound is not extensively available in the public domain, the general properties of N-substituted carbazole derivatives suggest its suitability as an effective HTL material.

Data Presentation

Quantitative performance data for this compound is not readily found in the reviewed literature. However, for comparative purposes, the following table summarizes typical performance metrics for other carbazole-based materials used in OLED hole transport layers.

| Material/Device Structure | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |

| Reference Carbazole Derivatives | |||||

| Device with NPB (a common HTL) | ~3.6 | ~10,000 | 3.27 | - | - |

| Device with a Carbazole-Imidazole Derivative (as an emitter) | 4.0 - 4.8 | 1430 | ~0.8 | ~0.42 | 1.1 |

| 3,6-diphenyl-9-ethylcarbazole / Ir(ppy)3:CBP | - | - | 22.5 | - | - |

| FLU-DCAR in yellow phosphorescent OLED | - | - | 44.25 | - | 17.8 |

Note: The data presented is for comparative purposes and the performance of this compound may vary.

Typical Energy Levels of Carbazole-Based Materials:

| Property | Typical Value Range |

| HOMO | -5.2 to -5.9 eV |

| LUMO | -1.8 to -2.5 eV |

| Triplet Energy (ET) | > 2.7 eV |

Note: These are general ranges for carbazole derivatives and the specific values for this compound would need to be determined experimentally.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-alkylation of 3-bromo-9H-carbazole to synthesize the target compound.[1]

Materials:

-

3-bromo-9H-carbazole

-

Benzyl chloride (or benzyl bromide)

-

Potassium hydroxide (KOH) or other suitable base

-

Dimethylformamide (DMF) or other suitable solvent

-

Chloroform and Ethanol for crystallization

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-9H-carbazole in DMF.

-